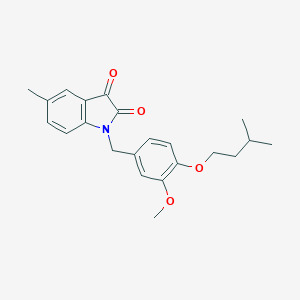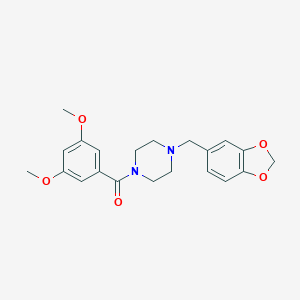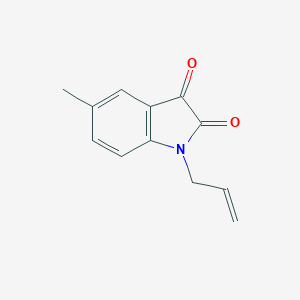
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like spectroscopy and chromatography might be used .Applications De Recherche Scientifique
Crystallographic Insights
The study of the title compound, specifically its crystallographic properties, has led to the identification of a triclinic polymorph, differing from previously reported monoclinic forms. The investigation into the crystalline structures of such compounds aids in understanding their molecular conformations and potential interactions in various applications, including material science and pharmaceutical formulation. The intermolecular interactions and molecular conformations observed in these structures can provide insights into the compound's behavior in different environments, contributing to the development of new materials or drugs with desired properties (Hiroki Takahashi, 2012).
Molecular Interactions and Assembly
Further research into N-(4-Methoxybenzyl)phthalimide, a compound structurally related to the title compound, has highlighted the significance of intermolecular interactions, such as π–π stacking and C—H⋯O=C bonds, in forming molecular assemblies. These interactions are crucial in the self-assembly of molecules, leading to the formation of complex structures with potential applications in nanotechnology, molecular electronics, and the design of novel pharmaceutical delivery systems (K. Warzecha, J. Lex, A. Griesbeck, 2006).
Chemical Synthesis and Derivatives
Structural Analyses for Drug Design
The analysis of 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, a compound similar to the title compound, through crystallographic studies provides valuable information for drug design. Understanding the molecular geometry, conformation, and intermolecular interactions of such compounds can significantly impact the design of new drugs with improved efficacy and specificity (Weiyao Wu et al., 2011).
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds, such as isoquinoline derivatives, underscores the importance of the title compound and its structural analogs in medicinal chemistry. The development of novel synthetic routes and the study of their biological activities can lead to the discovery of new therapeutic agents (Mahmoud R. Mahmoud et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)9-10-27-19-8-6-16(12-20(19)26-4)13-23-18-7-5-15(3)11-17(18)21(24)22(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGHZSQTBNSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)